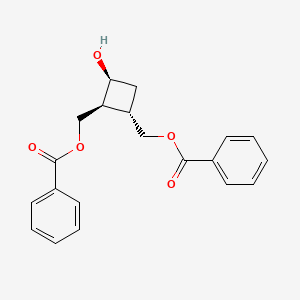

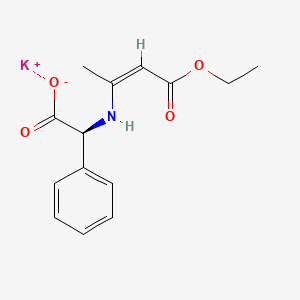

![molecular formula C₁₉H₂₂Cl₃NO₄ B1146934 N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine CAS No. 1246820-84-7](/img/structure/B1146934.png)

N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

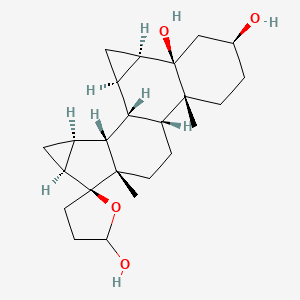

The molecular structure of N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine is unique and makes it highly reactive. The detailed molecular structure analysis is not available in the search results.Physical And Chemical Properties Analysis

This compound has a melting point of 85-87°C . It is stored in a refrigerator . It is slightly soluble in Chloroform, Ethyl Acetate, and Methanol . It is a solid and its color ranges from white to off-white .Scientific Research Applications

N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine has been widely used in scientific research applications, including the synthesis of organic compounds and the development of new materials and drugs. It has also been used in the development of various biochemical and physiological effects. In addition, it has been used in the development of various analytical methods, such as high performance liquid chromatography (HPLC) and gas chromatography (GC).

Mechanism of Action

N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine has been shown to act as an inhibitor of the enzyme cytochrome P450 2D6 (CYP2D6). CYP2D6 is involved in the metabolism of many drugs, including antidepressants, antipsychotics, and antihypertensives. By inhibiting the activity of CYP2D6, this compound can alter the metabolism of these drugs, leading to changes in their pharmacokinetics and pharmacodynamics.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of CYP2D6, as well as to inhibit the activity of other enzymes, such as cytochrome P450 3A4 (CYP3A4). In addition, this compound has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have an anti-cancer effect, as well as to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and purify. In addition, it is relatively stable and has a low cost. On the other hand, this compound is highly reactive and can be difficult to handle. It is also toxic, and should be handled with caution.

Future Directions

N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine has a variety of potential future applications. One potential application is in the development of new materials and drugs. This compound could also be used in the development of analytical methods, such as HPLC and GC. In addition, it could be used in the development of new biochemical and physiological effects, such as anti-inflammatory and antioxidant properties. Furthermore, this compound could be used in the development of new treatments for cancer and cardiovascular disease. Finally, this compound could be used in the development of new methods of drug delivery, such as nanotechnology-based drug delivery systems.

Synthesis Methods

N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine can be synthesized using a variety of methods, including the reaction of 2,2,2-trichloroethanol and ethylenediamine. This reaction yields a white crystalline solid, which is then purified using column chromatography. The compound can also be synthesized from the reaction of 2,2,2-trichloroethanol and ethylenediamine in the presence of a base, such as potassium hydroxide. The resulting product is a white crystalline solid, which is then purified using column chromatography.

properties

IUPAC Name |

ethyl (1R,2R)-2-[methyl(2,2,2-trichloroethoxycarbonyl)amino]-1-phenylcyclohex-3-ene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22Cl3NO4/c1-3-26-16(24)18(14-9-5-4-6-10-14)12-8-7-11-15(18)23(2)17(25)27-13-19(20,21)22/h4-7,9-11,15H,3,8,12-13H2,1-2H3/t15-,18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHGBHOTGMYPHH-CRAIPNDOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC=CC1N(C)C(=O)OCC(Cl)(Cl)Cl)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@]1(CCC=C[C@H]1N(C)C(=O)OCC(Cl)(Cl)Cl)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22Cl3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858513 |

Source

|

| Record name | Ethyl (1R,6R)-6-{methyl[(2,2,2-trichloroethoxy)carbonyl]amino}-3,6-dihydro[1,1'-biphenyl]-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1246820-84-7 |

Source

|

| Record name | Ethyl (1R,6R)-6-{methyl[(2,2,2-trichloroethoxy)carbonyl]amino}-3,6-dihydro[1,1'-biphenyl]-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

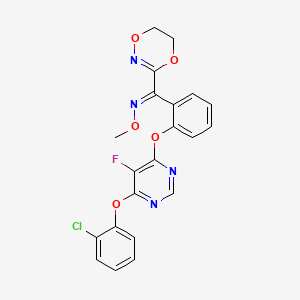

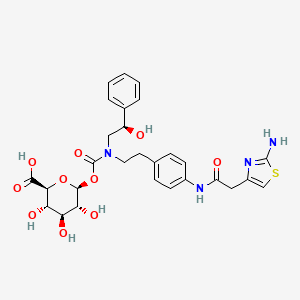

![N-{4-[3-(2,6-Diamino-4-oxo-1,4-dihydropyrimidin-5-yl)-3-oxopropyl]benzoyl}-D-glutamic acid](/img/structure/B1146851.png)

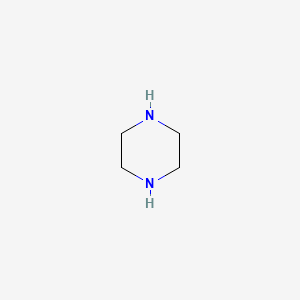

![[(1S)-(1alpha,2beta,3beta)]-3-(2-Amino-6-iodo-7H-purin-7-yl)-1,2-cyclobutanedimethanol Dibenzoate Ester](/img/structure/B1146867.png)